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molecular formula C8H8BrCl B105474 1-(2-Bromoethyl)-4-chlorobenzene CAS No. 6529-53-9

1-(2-Bromoethyl)-4-chlorobenzene

Cat. No. B105474
M. Wt: 219.5 g/mol
InChI Key: YAFMYKFAUNCQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05158949

Procedure details

To a flame-dried flask containing 7.75 g of magnesium turnings under ether was added 4-chlorophenethyl bromide (70 g) in anhydrous ether (250 mL) at such a rate as to maintain a gentle reflux. When the addition was complete, the mixture was heated under reflux for an additional hour and then treated dropwise over one hour with allyl bromide (27.6 mL, 38.6 g) in ether (75 mL) maintaining a gentle reflux. The resulting mixture was stirred overnight at room temperature and then poured onto 600 mL of ice-cold dilute sulfuric acid. The product was extracted with ethyl acetate and the combined extracts were washed with dilute aqueous potassium carbonate, dried (MgSO4) and evaporated. The resulting brown oil was distilled under reduced pressure to give 43 g of 5-(4-chlorophenyl)pent-1-ene, b.p. 74°-80° (2 mmHg) as a colorless liquid.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
27.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][CH2:8]Br)=[CH:5][CH:4]=1.[CH2:12](Br)[CH:13]=[CH2:14]>CCOCC>[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][CH2:8][CH2:14][CH:13]=[CH2:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC=C(CCBr)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
27.6 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
ice
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a gentle reflux
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with dilute aqueous potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting brown oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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